N-benzyl-2-(benzylsulfanyl)-5-chloro-N-(pyridin-2-yl)pyrimidine-4-carboxamide
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Overview
Description
N-benzyl-2-(benzylsulfanyl)-5-chloro-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(benzylsulfanyl)-5-chloro-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a pyrimidine precursor, various substituents are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Introduction of the Benzylsulfanyl Group: This step involves the reaction of a benzyl halide with a thiol to form the benzylsulfanyl group.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, such as the nitro group (if present) or the carboxamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions may vary depending on the specific reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group may yield benzyl sulfoxide or benzyl sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(benzylsulfanyl)-5-chloro-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(benzylsulfanyl)-5-chloro-N-(pyridin-2-yl)pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H19ClN4OS |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-benzyl-2-benzylsulfanyl-5-chloro-N-pyridin-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H19ClN4OS/c25-20-15-27-24(31-17-19-11-5-2-6-12-19)28-22(20)23(30)29(21-13-7-8-14-26-21)16-18-9-3-1-4-10-18/h1-15H,16-17H2 |
InChI Key |
HIZWYFDQVYONFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NC(=NC=C3Cl)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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